molecular formula C7H14ClN B2596943 (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2343964-21-4

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No. B2596943
CAS RN: 2343964-21-4
M. Wt: 147.65
InChI Key: NYKKQKLJGDWWIM-UOERWJHTSA-N
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Description

The compound “(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a type of azabicyclohexane, which is a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom . These compounds often exhibit interesting biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of azabicyclohexanes is characterized by a bicyclic structure with a nitrogen atom. The specific stereochemistry (the arrangement of atoms in space) can vary depending on the specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For azabicyclohexanes, these properties can include factors like density, boiling point, vapor pressure, and others .

Scientific Research Applications

Analgesic Properties

Research conducted by Epstein et al. (1981) on 1-aryl-3-azabicyclo[3.1.0]hexanes, including derivatives of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, demonstrated their potential as nonnarcotic analgesic agents. These compounds showed significant analgesic potency in various assays, indicating their potential use in pain management (Epstein et al., 1981).

Antimalarial Activities

A study by Ningsanont et al. (2003) evaluated derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, closely related to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, for their antimalarial activities. The study found notable in vitro activity against Plasmodium falciparum, suggesting potential applications in treating malaria (Ningsanont et al., 2003).

Synthesis and Chemical Applications

Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the eco-friendliness and efficiency of the process. This research contributes to the broader understanding of synthetic methods applicable to compounds like (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride and their derivatives (Ghorbani et al., 2016).

Aromatase Inhibitory Activity

Research by Staněk et al. (1991) on 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, which are structurally related to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, revealed their potential in inhibiting human placental aromatase. This enzyme plays a crucial role in estrogen production, suggesting these compounds' relevance in endocrine therapies for hormone-dependent tumors (Staněk et al., 1991).

Novel Building Blocks for Biologically Active Compounds

Jida et al. (2007) explored azabicyclo[3.1.0]hexane-1-ols, structurally similar to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, as intermediates for the asymmetric synthesis of pharmacologically active products. Their work highlights the potential of these compounds in developing new drugs with therapeutic benefits (Jida et al., 2007).

Future Directions

The field of azabicyclohexanes is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthetic methods, exploring new chemical reactions, and investigating the biological activities of these compounds .

properties

IUPAC Name

(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKKQKLJGDWWIM-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride

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